

Crystal Structure of SR-717 Bound to STING: A Technical Guide

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Compound of Interest				
Compound Name:	SR-717			
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Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides (CDNs). Activation of STING holds significant therapeutic promise for cancer immunotherapy and infectious diseases. **SR-717** is a systemically available, non-nucleotide small molecule agonist of STING. This document provides an in-depth technical overview of the crystal structure of **SR-717** in complex with the C-terminal domain (CTD) of human STING, detailing the binding interactions, quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization. The co-crystal structure, available under PDB ID 6XNP, reveals that **SR-717** functions as a direct mimetic of the natural ligand cGAMP, inducing a "closed" conformation of the STING dimer to initiate downstream signaling.[1][2]

SR-717-STING Interaction and Structural Details

The crystal structure of the human STING C-terminal domain (CTD) in complex with **SR-717** was resolved at a resolution of 1.77 Å.[1] The structure reveals that two molecules of **SR-717** bind symmetrically at the STING dimer interface, the same binding cleft occupied by the endogenous ligand 2'3'-cGAMP.[1][3]

SR-717 binding induces a significant conformational change, stabilizing the "closed" state of the STING dimer, which is essential for its activation and subsequent signaling events. A critical interaction involves the terminal carboxylate group of each **SR-717** molecule, which forms a hydrogen bond with the side chain of residue Arginine 238 (R238) on each STING monomer. This interaction is crucial for the stable binding and activation of the protein; methylation of this



carboxylate group abrogates binding, highlighting its importance. The remainder of the molecule settles into a hydrophobic pocket, further stabilizing the complex.

Quantitative Data

The binding affinity and cellular activity of **SR-717** have been quantified through various assays. The crystallographic data provides high-resolution details of the physical interaction.

Table 1: Crystallographic Data for **SR-717**-STING Complex (PDB: 6XNP)

Parameter	Value
PDB ID	6XNP
Method	X-ray Diffraction
Resolution	1.77 Å
R-Value Work	0.160
R-Value Free	0.202

| R-Value Observed | 0.163 |

Table 2: In Vitro and Cellular Activity of SR-717

Assay	Parameter	Value	Cell Line / System
ISG Reporter Assay	EC50	2.1 μΜ	ISG-THP1 (Wild- Type)
ISG Reporter Assay	EC50	2.2 μΜ	ISG-THP1 (cGAS KO)
Competitive Binding Assay	IC50	7.8 μΜ	Competitive with 2',3'-cGAMP

| IFN- β Induction | EC80 | 3.6 μM | THP-1 Cells |

Signaling Pathway Activation



SR-717 activates the STING pathway in a manner analogous to the natural ligand cGAMP. Upon binding to the STING dimer located at the endoplasmic reticulum (ER), it induces a conformational change. This leads to the translocation of the STING protein to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.



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Caption: STING signaling pathway activation by **SR-717**.

Experimental Protocols

The characterization of the **SR-717**-STING interaction involves several key experimental procedures.

This protocol outlines a generalized procedure for determining the co-crystal structure of a small molecule with the STING protein, based on standard crystallographic methodologies.

- Protein Expression and Purification:
 - The cDNA encoding the human STING C-terminal domain (CTD, residues ~139-379) is cloned into an expression vector (e.g., pET-22b) with an N-terminal affinity tag (e.g., His6).
 - The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)).
 - Cells are cultured and protein expression is induced with IPTG at a reduced temperature (e.g., 18°C) overnight.

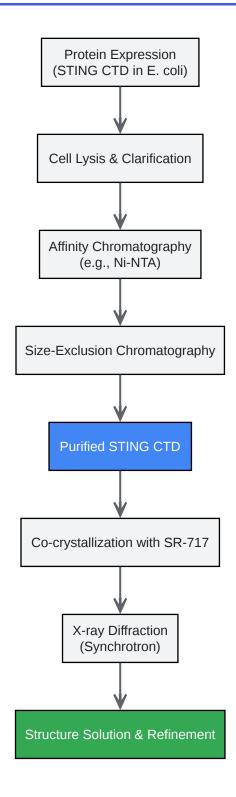


- Cells are harvested, lysed, and the protein is purified using a sequence of chromatography steps:
 - Affinity Chromatography: Ni-NTA resin to capture the His-tagged protein.
 - Ion-Exchange Chromatography: To separate based on charge.
 - Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Crystallization:

- The purified STING CTD is concentrated (e.g., to 5-10 mg/mL).
- SR-717 is added to the protein solution at a molar excess (e.g., 3-fold).
- Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C), mixing the protein-ligand solution with various crystallization screen conditions.
- Data Collection and Structure Determination:
 - Suitable crystals are harvested, cryo-protected (e.g., with glycerol), and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron beamline.
 - The collected data are processed (indexed, integrated, and scaled).
 - The structure is solved using molecular replacement with a previously determined STING structure as the search model.
 - The model is refined, and the electron density map for SR-717 is interpreted to build the ligand into the structure.





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Caption: General workflow for STING-ligand co-crystallography.

This assay is used to measure the ability of **SR-717** to activate the STING pathway in a cellular context.



- Cell Culture: THP-1 Lucia ISG reporter cells, which contain a secreted luciferase gene under the control of an ISG54 promoter, are used. Cells are maintained in appropriate culture media.
- Assay Protocol:
 - Cells are seeded into 96-well plates.
 - SR-717 is serially diluted to create a dose-response curve and added to the cells. A
 vehicle control (e.g., DMSO) is also included.
 - The plates are incubated for a set period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.
 - A sample of the cell culture supernatant is transferred to a white-walled assay plate.
 - Luciferase detection reagent is added, and luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is plotted against the concentration of SR-717. The data are fitted to a four-parameter logistic curve to determine the EC50 value.



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Caption: Workflow for a cellular STING reporter assay.

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